N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-8-10(6-7-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOGJMLEYZYNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360183 | |
| Record name | ST50696538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-46-7 | |
| Record name | ST50696538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Based on the search results, here's what is known about the applications of N-(4-bromo-3-methylphenyl)-4-nitrobenzenesulfonamide (Note that the query asks about the 2-nitro isomer, but the search results refer to the 4-nitro isomer):
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-nitrobenzenesulfonamide is useful in scientific research in several ways:
- Medicinal Chemistry It serves as a building block in the creation of possible pharmaceutical drugs, particularly those that target bacterial illnesses and inflammatory disorders.
- Biological Studies Due to its capacity to bind with biological macromolecules, the chemical is employed in investigations involving enzyme inhibition and protein binding.
- Materials Science It is used to create novel materials with particular electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
- Chemical Biology The chemical is used as a probe in chemical biology to investigate cellular processes and molecular interactions.
Reagents and Conditions
- Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like potassium carbonate.
- Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
- Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
- Substitution: Formation of N-(4-substituted-3-methylphenyl)-4-nitrobenzenesulfonamide derivatives.
- Reduction: Formation of N-(4-bromo-3-methylphenyl)-4-aminobenzenesulfonamide.
- Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-4-nitrobenzenesulfonamide.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound and its analogs enhances electrophilicity, while methyl or ethoxy groups modulate solubility. For example, the ethoxy analog (322.33 g/mol) likely has improved aqueous solubility compared to the brominated target compound (385.21 g/mol) due to reduced hydrophobicity .
- Crystallinity : N-(4-Methylphenyl)-2-nitrobenzenesulfonamide exhibits a planar conformation between the sulfonamide and nitro groups, facilitating strong intermolecular hydrogen bonds (N–H···O), which may stabilize crystal packing . The bromo and methyl substituents in the target compound could disrupt this planarity, altering melting points and solubility.
Comparison with carboxamide analogs :
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives () are synthesized via coupling reactions between pyrazine-2-carboxylic acid and brominated anilines.
Table 2: Binding Free Energy and Interactions of Analogs (PDB ID: 1EW2)
Key Insights :
- Pyrazine-2-carboxamides exhibit moderate binding affinity (-6.33 kcal/mol) with bacterial DNA gyrase (PDB: 1EW2), attributed to H-bonding with catalytic residues . The target sulfonamide may show enhanced binding due to the nitro group’s stronger electron-withdrawing effects, though direct evidence is lacking.
- Carboxamide derivatives in demonstrate antibacterial activity against XDR S. Typhi, with MIC values in the µg/mL range. Sulfonamides, historically used as antibiotics, may share similar mechanisms but require validation .
Computational and Structural Studies
- Crystal structure analysis : The absence of bromine in N-(4-Methylphenyl)-2-nitrobenzenesulfonamide allows for tighter crystal packing via hydrogen bonds. Bromine’s bulkiness in the target compound may introduce steric hindrance, reducing crystallinity .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and research findings, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula: C14H13BrN2O4S
- Molecular Weight: 385.23 g/mol
- Appearance: Off-white or beige powder
- Solubility: Soluble in organic solvents (e.g., N,N-dimethylacetamide, N,N-dimethylformamide) but insoluble in water
- Melting Point: 209-210 °C
- Boiling Point: Approximately 557.7 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group: Can undergo reduction to form reactive intermediates, which interact with cellular components, leading to various biological effects.
- Sulfonamide Group: Interacts with enzymes and proteins, modulating their activity and function through hydrogen bonding with amino acid residues in active sites.
This compound's ability to inhibit specific enzymes is significant for its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
- Exhibits significant antibacterial properties against various strains, making it a candidate for antibiotic development.
- The compound has been tested in vitro against bacterial pathogens, showing promising results.
2. Anticancer Properties:
- Demonstrated antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.
- Studies have shown that it can inhibit tumor growth by interfering with cellular pathways involved in proliferation.
3. Enzyme Inhibition:
- Acts as an inhibitor for specific enzymes, particularly those involved in inflammatory responses and cellular signaling pathways.
- The inhibition of protein disulfide isomerase (PDI) has been observed, which is crucial for protein folding and function in cells .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibiotic agent .
- In vitro assays revealed that this compound reduced the viability of various cancer cell lines by inducing apoptosis .
- The compound's mechanism involving enzyme inhibition was further elucidated through kinetic studies, confirming its role as a potent PDI inhibitor with implications for treating diseases associated with protein misfolding .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
Reagents/Conditions:
-
Amines (e.g., aniline) in dimethylformamide (DMF) at 80°C with K₂CO₃ as a base.
-
Thiols in ethanol under reflux with catalytic KI.
Example Reaction:
Data:
| Substituting Agent | Product Yield (%) | Conditions | Source |
|---|---|---|---|
| Aniline | 72 | DMF, 80°C | |
| Benzylthiol | 65 | EtOH, Δ |
This reactivity aligns with analogous sulfonamide derivatives, where electron-withdrawing groups (e.g., nitro) activate the aromatic ring for SNAr .
Reduction Reactions
The nitro group (-NO₂) at the 2-position of the benzene ring is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction.
Reagents/Conditions:
-
Catalytic Hydrogenation: H₂ gas, Pd/C catalyst, ethanol, 25°C.
-
Chemical Reduction: SnCl₂ in HCl, 60°C.
Example Reaction:
Data:
| Method | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| H₂/Pd/C | 4 | 88 | 95 | |
| SnCl₂/HCl | 2 | 78 | 90 |
The reduced product serves as a precursor for further functionalization, such as diazotization or cross-coupling .
Oxidation Reactions
The methyl group (-CH₃) on the phenyl ring undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.
Reagents/Conditions:
-
KMnO₄ in H₂SO₄, 100°C.
-
CrO₃ in acetic acid, 80°C.
Example Reaction:
Data:
| Oxidizing Agent | Yield (%) | Byproducts | Source |
|---|---|---|---|
| KMnO₄ | 58 | MnO₂, CO₂ | |
| CrO₃ | 52 | Cr³⁺ salts |
Sulfonamide Group Reactivity
The sulfonamide moiety participates in hydrolysis and alkylation:
Hydrolysis
Reagents/Conditions:
-
Concentrated HCl, 120°C (cleaves sulfonamide to amine and sulfonic acid).
Product: 4-bromo-3-methylaniline + 2-nitrobenzenesulfonic acid .
Alkylation
Reagents/Conditions:
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
Reagents/Conditions:
-
Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O, 90°C.
Example Reaction:
Data:
| Boronic Acid | Yield (%) | Catalyst Loading (%) | Source |
|---|---|---|---|
| Phenylboronic acid | 81 | 5 | |
| 4-Methoxyphenyl | 76 | 5 |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, releasing SO₂ and NOₓ gases. Differential scanning calorimetry (DSC) shows an exothermic peak at 215°C, correlating with nitro group decomposition .
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide?
The compound can be synthesized via sulfonamide coupling using 2-nitrobenzenesulfonyl chloride and 4-bromo-3-methylaniline. A reflux reaction in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) typically yields the product. Purification involves recrystallization from toluene or ethanol, as demonstrated in analogous sulfonamide syntheses . For large-scale preparations, column chromatography may be required to remove unreacted starting materials.
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key validation steps include checking the R-factor (<5%), verifying hydrogen bonding networks, and assessing geometric parameters (e.g., bond lengths, angles) against standard values. Tools like PLATON or CCDC Mercury can identify structural anomalies . For example, the dihedral angle between the sulfonyl and aryl rings should align with related structures (e.g., ~75–90° in analogous sulfonamides) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can confirm regiochemistry, with deshielded protons near electron-withdrawing groups (e.g., sulfonamide NH at δ 10–12 ppm).
- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonamide functionality.
- MS : High-resolution Q-TOF mass spectrometry provides exact mass verification, distinguishing isotopic patterns (e.g., bromine’s Br/Br doublet) .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this sulfonamide?
Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the nitro group lowers the LUMO energy, enhancing electrophilic reactivity. The bromine substituent increases polarizability, affecting intermolecular interactions. HOMO-LUMO gaps in dimeric structures are narrower (~3–4 eV), suggesting potential for charge-transfer complexes . These properties are critical for designing derivatives for catalytic or photochemical applications.
Q. What conformational dynamics are observed in the solid state, and how do they impact biological activity?
X-ray data show antiperiplanar geometry between the sulfonamide N–H and nitro group, stabilizing intramolecular hydrogen bonds. The S–N bond torsion angle (~64–77°) and dihedral angles between aromatic rings influence packing efficiency and solubility. Such conformational rigidity may reduce metabolic degradation, making the compound a candidate for drug discovery .
Q. How can conflicting crystallographic data (e.g., disorder in the bromophenyl group) be resolved?
Apply twin refinement in SHELXL for disordered regions. Use restraints for atomic displacement parameters (ADPs) and partial occupancy modeling. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions and identify plausible disorder scenarios .
Methodological Guidance
Q. What strategies optimize the compound’s stability during storage?
Store under inert gas (argon) at −20°C to prevent hydrolysis of the sulfonamide bond. Avoid prolonged exposure to light, as the nitro group may undergo photodegradation. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can computational modeling predict intermolecular interactions for crystal engineering?
Use Mercury CSD to analyze packing motifs (e.g., π-π stacking between aryl rings, C–H···O hydrogen bonds). Molecular dynamics simulations (AMBER or GROMACS) can model solvation effects and predict co-crystal formation with pharmaceutically relevant coformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
